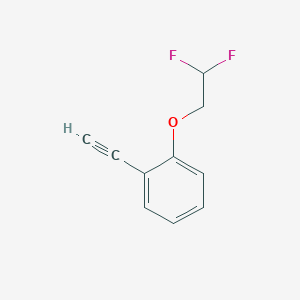
(Z)-N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of hydroxy and methyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Hydroxy and Methyl Groups: Functionalization of the piperidine ring with hydroxy and methyl groups can be achieved through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety:
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy and methyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets involved can be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbenzaldehyde: A compound with similar functional groups but a different core structure.
O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyl uronium hexafluorophosphate: Another compound with potential biological activity.
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness may confer distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H17N3O2 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxy-3-methylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-6-4-11(3-2-7(6)12)5-8(9)10-13/h6-7,12-13H,2-5H2,1H3,(H2,9,10) |
InChI Key |
ADWYRKFVEHNQEA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN(CCC1O)C/C(=N/O)/N |
Canonical SMILES |
CC1CN(CCC1O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



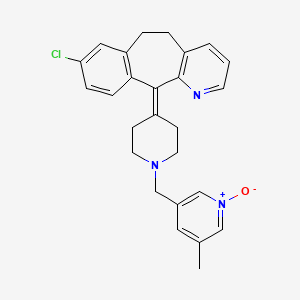
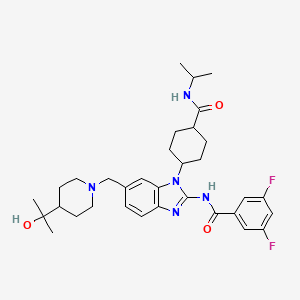
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
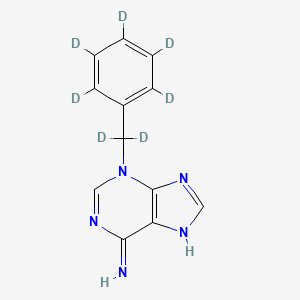
![3,3'-[(1R,2R)-1,2-Cyclohexanediylbis(iminomethylene)]bis[4-hydroxybenzoic Acid]](/img/structure/B13436178.png)
methanone](/img/structure/B13436180.png)
![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)
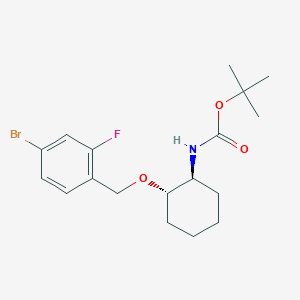
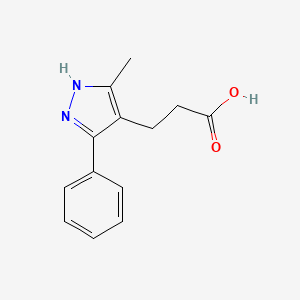
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)
